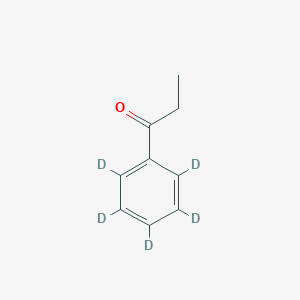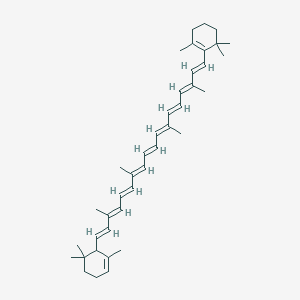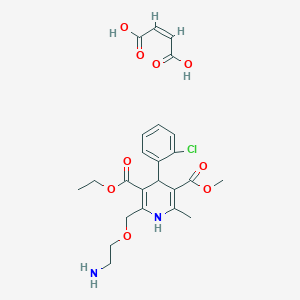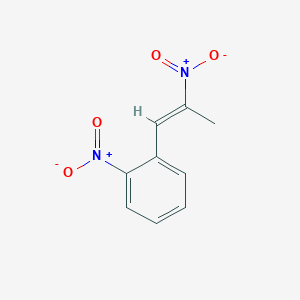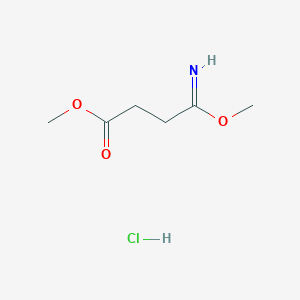
Methyl 4-imino-4-methoxybutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-imino-4-methoxybutanoate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as L-NIO HCl and is a potent inhibitor of nitric oxide synthase (NOS). Nitric oxide (NO) plays a crucial role in several physiological and pathological processes, including vasodilation, neurotransmission, and inflammation. Therefore, the inhibition of NOS by L-NIO HCl has been studied extensively for its therapeutic potential in various diseases.
Mecanismo De Acción
L-NIO HCl inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to NO. This results in a decrease in NO production, which has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation.
Efectos Bioquímicos Y Fisiológicos
The inhibition of NOS by L-NIO HCl has several biochemical and physiological effects. The reduction in NO production leads to decreased vasodilation, which can result in increased blood pressure. Additionally, the inhibition of NOS can affect neurotransmission, leading to altered cognitive and behavioral responses. Finally, the reduction in NO production can result in decreased inflammation and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
L-NIO HCl has several advantages as a research tool. It is a potent and specific inhibitor of NOS, allowing for the selective inhibition of NO production. Additionally, L-NIO HCl has been extensively studied in animal models, providing a wealth of information on its potential therapeutic applications. However, there are also limitations to the use of L-NIO HCl in lab experiments. The inhibition of NOS can have several downstream effects, making it difficult to isolate the specific effects of L-NIO HCl. Additionally, the use of L-NIO HCl in human studies is limited due to its potential side effects, such as increased blood pressure.
Direcciones Futuras
There are several future directions for the study of L-NIO HCl. One potential direction is the development of more potent and specific NOS inhibitors. Additionally, the use of L-NIO HCl in combination with other therapies, such as chemotherapy, could enhance its therapeutic potential in cancer treatment. Finally, the study of L-NIO HCl in human trials could provide valuable information on its safety and efficacy as a therapeutic agent.
Conclusion:
In conclusion, L-NIO HCl is a potent and specific inhibitor of NOS that has potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has several downstream effects, including reduced vasodilation, neurotransmission, and inflammation. While there are limitations to the use of L-NIO HCl in lab experiments, its potential therapeutic benefits make it an important research tool. Further studies are needed to fully understand the therapeutic potential of L-NIO HCl and to develop more potent and specific NOS inhibitors.
Métodos De Síntesis
The synthesis of L-NIO HCl involves the reaction of ethyl 4-imino-4-methoxybutanoate with hydrochloric acid. The reaction takes place under reflux conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for industrial applications.
Aplicaciones Científicas De Investigación
L-NIO HCl has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of NOS by L-NIO HCl has been shown to be effective in reducing inflammation, oxidative stress, and tissue damage in animal models of sepsis, arthritis, and ischemia-reperfusion injury. Furthermore, L-NIO HCl has been studied for its potential use in cancer therapy, where it can inhibit angiogenesis and tumor growth.
Propiedades
Número CAS |
52070-12-9 |
|---|---|
Nombre del producto |
Methyl 4-imino-4-methoxybutanoate hydrochloride |
Fórmula molecular |
C6H12ClNO3 |
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
methyl 4-imino-4-methoxybutanoate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-5(7)3-4-6(8)10-2;/h7H,3-4H2,1-2H3;1H |
Clave InChI |
SJICYMPYOSWMQQ-UHFFFAOYSA-N |
SMILES |
COC(=N)CCC(=O)OC.Cl |
SMILES canónico |
COC(=N)CCC(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



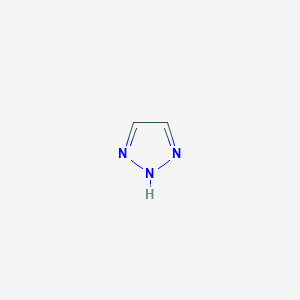
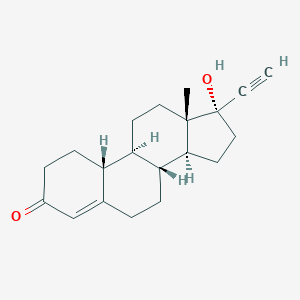
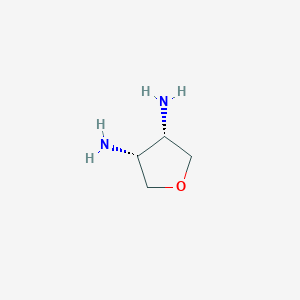
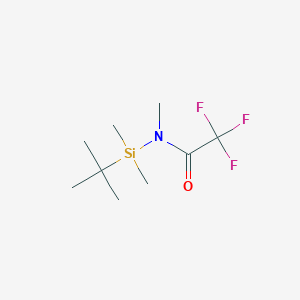
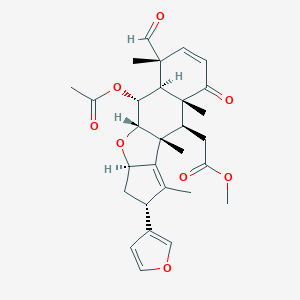
![(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid](/img/structure/B124452.png)
![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)

